(R)-3-(2-Methoxyphenoxy)pyrrolidine: A Technical Guide for Drug Discovery Professionals
(R)-3-(2-Methoxyphenoxy)pyrrolidine: A Technical Guide for Drug Discovery Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of molecular complexity and three-dimensionality is paramount for successful drug design. Saturated heterocycles have emerged as critical components in this endeavor, offering a departure from the "flatland" of aromatic rings. Among these, the five-membered pyrrolidine ring is a privileged scaffold, widely employed by medicinal chemists to craft novel therapeutic agents.[1] The great interest in this saturated core is driven by several key factors:
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Exploration of Pharmacophore Space: The sp³-hybridized carbon atoms of the pyrrolidine ring provide a non-planar, three-dimensional geometry that allows for a more comprehensive exploration of the target's binding pocket.[1]
-
Stereochemical Richness: The chirality inherent in substituted pyrrolidines allows for fine-tuning of ligand-receptor interactions, often leading to significant differences in potency and selectivity between enantiomers.[2]
-
Physicochemical Advantages: The pyrrolidine motif can enhance aqueous solubility and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to its carbocyclic or aromatic counterparts.[3]
This guide focuses on (R)-3-(2-Methoxyphenoxy)pyrrolidine , a chiral building block that combines the favorable properties of the pyrrolidine core with an ortho-methoxyphenyl ether moiety. This specific combination presents a valuable scaffold for developing selective ligands, particularly for G-protein coupled receptors (GPCRs) and other targets where such ether linkages are prevalent pharmacophores. We will delve into its chemical properties, stereocontrolled synthesis, detailed analytical characterization, and potential applications, providing researchers with the technical insights required for its effective utilization in drug discovery programs.
Part 1: Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and screening. (R)-3-(2-Methoxyphenoxy)pyrrolidine is a chiral secondary amine whose key characteristics are summarized below.
Core Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [4] |
| Molecular Weight | 193.24 g/mol | [4] |
| CAS Number | 900572-40-9 | - |
| Appearance | (Expected) Colorless to pale yellow oil or low-melting solid | General physical properties |
| Predicted XlogP | 1.6 | - |
| Stereochemistry | (R)-enantiomer at the C3 position | - |
Note: Experimental physical properties such as melting point, boiling point, and solubility may vary depending on purity and the specific salt form (e.g., hydrochloride salt).
Structural Analysis
The structure of (R)-3-(2-Methoxyphenoxy)pyrrolidine features a central pyrrolidine ring substituted at the C3 position with a 2-methoxyphenoxy group.
Caption: 2D Structure of (R)-3-(2-Methoxyphenoxy)pyrrolidine.
The non-planar nature of the pyrrolidine ring is a key structural feature, undergoing a rapid conformational change known as "pseudorotation." This flexibility allows the molecule to adopt various low-energy conformations, which can be crucial for optimizing its fit within a biological target's binding site.[1] The stereocenter at the C3 position is fixed in the (R)-configuration, which is critical for achieving enantioselectivity in chiral recognition processes by proteins and enzymes.
Part 2: Synthesis and Stereocontrol
The synthesis of enantiomerically pure 3-substituted pyrrolidines is a critical task in medicinal chemistry. For (R)-3-(2-Methoxyphenoxy)pyrrolidine, a highly effective and stereocontrolled approach is the Mitsunobu reaction .[5][6] This reaction allows for the formation of a C-O bond with complete inversion of stereochemistry at the reacting carbon center, making it ideal for converting a chiral alcohol into the desired ether.[7]
The logical pathway starts with a commercially available, enantiopure starting material, (S)-N-Boc-3-hydroxypyrrolidine. The use of the opposite enantiomer is a deliberate choice, as the Mitsunobu reaction proceeds via an Sₙ2 mechanism, which will invert the stereocenter from (S) to (R).
Caption: Synthetic workflow for (R)-3-(2-Methoxyphenoxy)pyrrolidine.
Experimental Protocol: Mitsunobu Reaction and Deprotection
This protocol is a representative, self-validating system for the synthesis of the target compound.
Step 1: Synthesis of (R)-N-Boc-3-(2-Methoxyphenoxy)pyrrolidine
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Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 2-methoxyphenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.). Dissolve the components in anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol of alcohol).
-
Reaction Initiation: Cool the resulting solution to 0 °C in an ice bath with magnetic stirring.
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Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution over 20-30 minutes. Causality Note: The slow addition is crucial to control the exothermic reaction and prevent the formation of side products. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.[8]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting alcohol using Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate or dichloromethane.
-
The primary by-product, triphenylphosphine oxide, can be partially removed by filtration if it has precipitated. Further purification is achieved via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Step 2: Boc Deprotection
-
Acidolysis: Dissolve the purified (R)-N-Boc-3-(2-Methoxyphenoxy)pyrrolidine from Step 1 in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) (typically 5-10 equivalents), and stir the solution at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed (usually 1-4 hours).
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
If the hydrochloride salt is desired and HCl was used, the resulting solid can be triturated with diethyl ether, filtered, and dried to yield the final product.
-
If the free base is desired, the residue can be dissolved in DCM and washed with a saturated aqueous sodium bicarbonate solution, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product as an oil.
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Part 3: Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable in drug development. The following section outlines the expected analytical data for (R)-3-(2-Methoxyphenoxy)pyrrolidine.
Caption: Analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules.[9] The expected signals for (R)-3-(2-Methoxyphenoxy)pyrrolidine in a solvent like CDCl₃ are detailed below.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.00 - 6.80 | m | 4H | Ar-H | Protons on the aromatic ring. |
| ~4.80 - 4.70 | m | 1H | CH -OAr | Chiral proton at C3, deshielded by the adjacent oxygen. |
| ~3.85 | s | 3H | O-CH₃ | Singlet for the methoxy group protons. |
| ~3.50 - 3.10 | m | 4H | CH₂ -N | Diastereotopic protons on C2 and C5 adjacent to the nitrogen. |
| ~2.50 (broad) | s | 1H | N-H | Amine proton; signal may be broad and its position is concentration-dependent. |
| ~2.30 - 2.10 | m | 2H | CH₂ | Protons on C4 of the pyrrolidine ring. |
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 147 | C -O (Aromatic) | Aromatic carbons attached to oxygen atoms. |
| ~122 - 110 | Ar-C H | Aromatic carbons with attached protons. |
| ~78 - 75 | C H-OAr | Chiral carbon at C3, deshielded by oxygen. |
| ~55.8 | O-C H₃ | Methoxy carbon. |
| ~52 & ~45 | C H₂-N | Carbons at C2 and C5 adjacent to the nitrogen. |
| ~33 | C H₂ | Carbon at C4 of the pyrrolidine ring. |
Note: Precise chemical shifts and coupling constants can be confirmed using 2D NMR techniques like COSY (H-H correlation) and HSQC (C-H correlation). Computational prediction methods can also provide estimated values.[3][10]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.
-
Electrospray Ionization (ESI+): The expected parent ion would be the protonated molecule [M+H]⁺ at m/z = 194.11.
-
Fragmentation Pattern: A characteristic and often dominant fragmentation pathway for pyrrolidine-containing compounds is the neutral loss of the pyrrolidine ring or cleavage adjacent to the nitrogen.[11][12] Key fragments might include ions corresponding to the protonated 2-methoxyphenol moiety or the pyrrolidine iminium ion. Utilizing in-source fragmentation can sometimes enhance structural elucidation for challenging basic compounds.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | N-H stretch | Secondary amine |
| ~3050 | C-H stretch (aromatic) | Ar-H |
| ~2960-2850 | C-H stretch (aliphatic) | C-H |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch (aryl ether) | Ar-O-C |
| ~1120 | C-N stretch | Aliphatic amine |
Part 4: Applications in Medicinal Chemistry
The (R)-3-(2-Methoxyphenoxy)pyrrolidine scaffold is a versatile building block for constructing more complex molecules with therapeutic potential. The pyrrolidine ring serves as a robust anchor that correctly orients the 2-methoxyphenoxy group and allows for further derivatization at the secondary amine.
-
GPCR Ligands: Many potent and selective ligands for GPCRs, such as dopamine and histamine receptors, incorporate a basic amine separated from an aromatic ring by a linker.[2][14] This scaffold perfectly matches that pharmacophore model. The secondary amine can be alkylated or acylated to explore structure-activity relationships (SAR) and modulate properties like potency, selectivity, and pharmacokinetics.
-
Enzyme Inhibitors: The pyrrolidine core is found in numerous enzyme inhibitors.[15] The 2-methoxyphenoxy group can engage in specific interactions (e.g., hydrogen bonding, π-stacking) within an enzyme's active site, while the amine provides a point for vectoral expansion towards other binding pockets.
-
Scaffold for Combinatorial Libraries: The secondary amine is an ideal handle for parallel synthesis. Reaction with a diverse set of carboxylic acids (amide coupling), sulfonyl chlorides (sulfonamide formation), or aldehydes/ketones (reductive amination) can rapidly generate a library of analogues for high-throughput screening.
Part 5: Safety and Handling
As a research chemical, (R)-3-(2-Methoxyphenoxy)pyrrolidine must be handled with appropriate care. The following information is a summary based on available safety data sheets for structurally similar compounds.
-
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.
-
-
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
This compound is intended for research and development purposes only and should not be used for medicinal, household, or other applications.
References
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Becknell, N. C., et al. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076-80. Available at: [Link]
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Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (2020). Research Square. Available at: [Link]
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